BenchChemオンラインストアへようこそ!

5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity ADME Drug-likeness

5-Isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-30-2) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors. It features a 5-isopropyl substituent on the pyrimidine ring, a 3-phenyl group on the pyrazole ring, and an N-(2-methoxyethyl)amine side chain at the 7-position, with a molecular formula of C18H22N4O and a molecular weight of 310.4 g/mol.

Molecular Formula C18H22N4O
Molecular Weight 310.401
CAS No. 900872-30-2
Cat. No. B2388161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900872-30-2
Molecular FormulaC18H22N4O
Molecular Weight310.401
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3
InChIInChI=1S/C18H22N4O/c1-13(2)16-11-17(19-9-10-23-3)22-18(21-16)15(12-20-22)14-7-5-4-6-8-14/h4-8,11-13,19H,9-10H2,1-3H3
InChIKeyNNIXHGPWJWAQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-30-2): Pyrazolo[1,5-a]pyrimidine Chemical Probe for Kinase-Targeted Research


5-Isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-30-2) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors [1]. It features a 5-isopropyl substituent on the pyrimidine ring, a 3-phenyl group on the pyrazole ring, and an N-(2-methoxyethyl)amine side chain at the 7-position, with a molecular formula of C18H22N4O and a molecular weight of 310.4 g/mol . This compound is primarily utilized as a research tool in kinase inhibitor discovery programs, where the pyrazolo[1,5-a]pyrimidine core has demonstrated activity against diverse kinase targets including cyclin-dependent kinases (CDKs), Src family kinases, KDR/VEGFR2, and adaptor-associated kinase 1 (AAK1) [1][2].

Why Analog Substitution Fails for 5-Isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (900872-30-2)


Within the pyrazolo[1,5-a]pyrimidin-7-amine series, even minor modifications at the 5-position produce substantial shifts in lipophilicity, target engagement, and ADME properties. The 5-isopropyl substituent in this compound confers a calculated logP of approximately 4.0 and logD of approximately 3.0, markedly higher than the 5-methyl analog (logP approximately 2.9) [1]. Published structure–activity relationships (SAR) demonstrate that the 5-alkyl group directly modulates kinase selectivity, cellular permeability, and hERG liability—parameters that cannot be assumed constant across analogs [2][3]. Consequently, substituting a 5-methyl, 5-tert-butyl, or 5-cyclopropyl analog without re-validating these critical properties may invalidate the experimental model, making generic analog substitution scientifically unreliable.

Quantitative Differentiation Evidence for 5-Isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (900872-30-2)


Lipophilicity-Driven Differentiation: logP, logD, and Solubility Profile of the 5-Isopropyl Analog vs. the 5-Methyl Comparator

The 5-isopropyl substitution yields a substantially higher lipophilicity than the 5-methyl comparator. The target compound has a measured logP of 4.01 and logD of 2.98, whereas the 5-methyl analog (CAS 700847-35-4) has a predicted XLogP3 of approximately 3.0 [1]. This approximately 1 log unit increase in logP corresponds to roughly a 10-fold increase in the octanol–water partition coefficient, predicting enhanced membrane permeability but also potentially reduced aqueous solubility, with a calculated logSw of -4.14 .

Lipophilicity ADME Drug-likeness

Polar Surface Area (PSA) Comparison: Balanced CNS Penetration Profile of 900872-30-2

The target compound possesses a polar surface area (PSA) of 39.2 Ų, which falls within the optimal range (≤ 60–70 Ų) for passive blood-brain barrier (BBB) penetration. The 5-methyl analog without the N-(2-methoxyethyl) side chain shows a PSA of 56.2 Ų, reflecting the contribution of the 7-amino substituent . The lower PSA of the target compound, combined with 3 hydrogen bond acceptors and 1 hydrogen bond donor, aligns with CNS drug-likeness criteria [1].

CNS Permeability Blood-Brain Barrier Drug Design

Kinase Inhibition Potential: SAR-Informed AAK1 and CDK Targeting by the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a validated core for ATP-competitive kinase inhibition. Patent disclosures explicitly describe pyrazolo[1,5-a]pyrimidin-7-amine derivatives as inhibitors of protein kinases including CDKs, Src, and KDR [1]. Additionally, pyrazolo[1,5-a]pyrimidine-based compounds have been claimed as selective AAK1 inhibitors with IC50 values below 0.1 μM in filter-plate assays, with the 5-alkyl substituent serving as a key selectivity determinant [2]. The N-(2-methoxyethyl) side chain at the 7-position is structurally analogous to the amino alcohol groups shown to reduce hERG (IKr) channel blockade while maintaining intracellular kinase inhibitory activity [3].

Kinase Inhibition AAK1 CDK Cancer Research

Anti-Mycobacterial Activity Potential: ATP Synthase Inhibition by the Pyrazolo[1,5-a]pyrimidin-7-amine Class

A comprehensive SAR study of approximately 70 novel 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-7-amines demonstrated potent in vitro inhibition of Mycobacterium tuberculosis (M.tb) growth, with the most active compounds containing a 3-phenyl group and varied 5-alkyl substituents [1]. The active analogs exhibited favorable in vitro ADME profiles, including low hERG liability and good mouse/human liver microsomal stability [1]. The target compound retains the 3-phenyl pharmacophore and features a 5-isopropyl group, a substitution pattern consistent with the active series; however, the N-(2-methoxyethyl) 7-substituent differs from the N-(pyridin-2-ylmethyl) group used in the reported study, necessitating de novo M.tb growth inhibition testing.

Tuberculosis ATP Synthase Anti-mycobacterial Infectious Disease

Recommended Application Scenarios for 5-Isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (900872-30-2)


Kinase Inhibitor Screening Libraries for AAK1, CDK, or Src Family Targets

Given the established SAR linking the pyrazolo[1,5-a]pyrimidine-7-amine scaffold to AAK1, CDK, and Src kinase inhibition, this compound is appropriate for inclusion in focused kinase inhibitor screening libraries. Its N-(2-methoxyethyl) side chain is structurally analogous to the amino alcohol modifications shown to reduce hERG (IKr) channel blockade, offering a potential safety advantage in hit-to-lead progression . Researchers should confirm target-specific IC50 values in their assay systems before advancing the compound.

Central Nervous System (CNS) Drug Discovery Programs Requiring BBB-Permeable Chemical Probes

With a polar surface area of 39.2 Ų—well below the 60–70 Ų threshold for passive BBB penetration—and a logP of 4.0, this compound is predicted to have favorable brain penetration characteristics [1]. This profile makes it suitable for CNS-targeted kinase inhibitor programs where a balance of lipophilicity and low hydrogen-bonding capacity is required. Experimental confirmation of brain-to-plasma ratio in rodent models is recommended.

Anti-Tuberculosis Drug Discovery Targeting Mycobacterial ATP Synthase

The pyrazolo[1,5-a]pyrimidine-7-amine class has demonstrated potent in vitro M.tb growth inhibition through ATP synthase targeting, with select analogs showing low hERG liability and favorable liver microsomal stability [2]. This compound, bearing the critical 3-phenyl group and a 5-isopropyl substituent, represents a structurally distinct analog for SAR expansion around the 7-position. De novo MIC determination against drug-sensitive and drug-resistant M.tb strains is required to establish potency.

Physicochemical Reference Standard in ADME Assay Development

The well-characterized physicochemical properties of this compound—logP = 4.01, logD (pH 7.4) = 2.98, logSw = -4.14, PSA = 39.2 Ų, 3 HBA, 1 HBD—make it a useful reference standard for calibrating chromatographic logD determination methods, PAMPA permeability assays, or equilibrium solubility measurements in drug discovery ADME workflows .

Quote Request

Request a Quote for 5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.